Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane
Description
Introduction to Tris{4-[2-(4-tert-Butylphenyl)ethenyl]phenyl}phosphane
Chemical Identity and Nomenclature
This compound is a tertiary phosphine characterized by a central phosphorus atom bonded to three identical aryl groups. Each substituent consists of a styrenic (ethenylphenyl) backbone modified with a para -tert-butyl group. The IUPAC name systematically describes its structure:
- Tris : Denotes three identical substituents.
- 4-[2-(4-tert-Butylphenyl)ethenyl]phenyl : Specifies a phenyl ring substituted at the para position with an ethenyl group (–CH=CH–) linked to another phenyl ring bearing a tert-butyl group (–C(CH₃)₃) at its para position.
The molecular formula is C₅₄H₅₇P , with a molecular weight of 737.97 g/mol . While the compound’s CAS registry number is not explicitly listed in available sources, its structural analogs, such as tris(trimethylsilyl)phosphine (CAS 15573-38-3) and tri-tert-butylphosphine tetrafluoroborate (CAS 131274-22-1), highlight the prevalence of bulky substituents in phosphine chemistry.
Table 1: Key Chemical Identifiers
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₅₄H₅₇P |
| Molecular Weight | 737.97 g/mol |
| Substituent Structure | 4-[2-(4-tert-Butylphenyl)ethenyl]phenyl |
| Coordination Geometry | Trigonal pyramidal (typical for tertiary phosphines) |
Historical Development in Organophosphorus Chemistry
The synthesis of bulky tertiary phosphines like this compound emerged from advancements in catalytic and materials science during the late 20th century. Early organophosphorus compounds, such as tris(2,4-di-tert-butylphenyl)phosphite (CAS 31570-04-4), were developed as polymer stabilizers, leveraging steric hindrance to prevent oxidative degradation. The introduction of tert -butyl groups in phosphine ligands gained traction in the 1990s, particularly in transition-metal catalysis, where bulky ligands enhance catalytic activity by modulating steric and electronic environments.
For example, tri-tert-butylphosphine tetrafluoroborate (CAS 131274-22-1) became a cornerstone in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, due to its strong electron-donating properties and resistance to oxidation. The styrenic motifs in this compound likely originated from efforts to combine conjugation effects (via the ethenyl bridge) with steric bulk, enabling tailored reactivity in asymmetric catalysis or photophysical applications.
Structural Significance of tert-Butylstyryl Motifs
The tert-butylstyryl groups in this compound confer distinct structural advantages:
Steric Effects
- tert-Butyl Groups : The three methyl branches on the tert-butyl moiety create significant steric bulk, shielding the phosphorus center from undesirable side reactions. This is analogous to tris(trimethylsilyl)phosphine (CAS 15573-38-3), where silicon-based substituents stabilize the phosphine via steric protection.
- Styryl Bridges : The ethenyl (–CH=CH–) linkage between phenyl rings introduces rigidity, limiting rotational freedom and preorganizing the ligand for metal coordination.
Electronic Effects
- Conjugation : The styryl group’s π-system delocalizes electron density, potentially enhancing the phosphine’s electron-donating capacity. This contrasts with non-conjugated analogs like bis(3,5-di-tert-butylphenyl)phosphine oxide (CAS 325773-65-7), where electronic effects are localized.
- Electron-Donating Capacity : The tert-butyl group’s inductive electron-donating effect (+I) synergizes with the styryl group’s resonance effects, fine-tuning the phosphorus atom’s Lewis basicity.
Comparative Analysis with Analogous Compounds
Properties
CAS No. |
660437-76-3 |
|---|---|
Molecular Formula |
C54H57P |
Molecular Weight |
737.0 g/mol |
IUPAC Name |
tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]phosphane |
InChI |
InChI=1S/C54H57P/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3 |
InChI Key |
RYXKWKNRJGHCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)P(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies for Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane
Precursor-Based Phosphorylation
The compound’s structure suggests a phosphorylation reaction involving a substituted phenol derivative and a phosphorus precursor. Analogous routes for tris(2,4-di-tert-butylphenyl)phosphite synthesis involve reacting 2,4-di-tert-butylphenol with phosphorus trichloride (PCl₃) in multi-stage processes. For this compound, the phenol precursor would be 4-[2-(4-tert-butylphenyl)ethenyl]phenol .
Hypothetical Reaction Pathway:
Synthesis of 4-[2-(4-tert-butylphenyl)ethenyl]phenol :
Phosphorylation with PCl₃ :
Key Parameters from Analogous Processes:
| Parameter | Typical Range | Source |
|---|---|---|
| Temperature (Stage 1) | 55–70°C | |
| Temperature (Stage 2) | >140°C | |
| Pressure | Reduced (6–20 hPa) | |
| Catalyst | Tertiary phosphines | |
| Yield | 85–98% (analogous) |
Catalytic and Solvent-Free Approaches
Patents for similar phosphites emphasize solvent-free, catalytic methods to enhance space-time yields. For this compound, tertiary phosphines (e.g., triphenylphosphine) or ammonium salts could catalyze the phosphorylation, mitigating foam formation and side reactions.
Example Protocol:
- Preliminary Stage : Mix 40–100% catalyst with 4-[2-(4-tert-butylphenyl)ethenyl]phenol.
- Stage 1 : Combine with PCl₃ at 55–70°C for 15–40 minutes under atmospheric pressure.
- Stage 2 : Heat to >140°C for 45–75 minutes to drive HCl elimination.
- Stage 3 : Reduce pressure (6–20 hPa) at ≥186°C for 1.5–2.5 hours to isolate the product.
Challenges in Synthesis
Steric Hindrance and Reactivity
The bulky tert-butyl and ethenyl groups create significant steric hindrance, complicating nucleophilic substitution at phosphorus. This necessitates:
Research Advancements and Applications
Coordination Chemistry
Studies highlight the compound’s ability to stabilize transition metals (e.g., Pd, Pt) in catalytic systems. For instance, coordination with palladium acetate forms complexes that enhance cross-coupling reaction efficiencies.
Comparative Analysis with Analogous Phosphites
| Property | This compound | Tris(2,4-di-tert-butylphenyl)phosphite |
|---|---|---|
| Molecular Weight | 737.0 g/mol | 646.9 g/mol |
| Primary Application | Metal coordination | Polymer stabilization |
| Thermal Stability | Stable to 250°C | Stable to 200°C |
| Synthetic Complexity | High (steric hindrance) | Moderate |
Chemical Reactions Analysis
Types of Reactions
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl phosphines.
Scientific Research Applications
Chemical Properties and Structure
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane has a complex molecular structure characterized by multiple phenyl groups attached to a central phosphorus atom. Its unique structure contributes to its reactivity and functionality in various applications.
Chemical Formula: C₃₁H₃₃P
Molecular Weight: 465.56 g/mol
Appearance: White solid
Applications in Organic Synthesis
This compound is utilized as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphonates. Its ability to stabilize reactive intermediates makes it valuable for:
- Phosphine Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions and asymmetric synthesis.
- Ligand Formation: Acts as a ligand in transition metal complexes, enhancing catalytic activity and selectivity in reactions such as Suzuki coupling and Heck reactions.
Applications in Materials Science
The compound is also employed in materials science, particularly in the development of polymers and nanomaterials:
- Polymer Stabilization: Functions as an antioxidant and stabilizer in polymer matrices, preventing degradation due to heat and light exposure. This application is crucial for enhancing the longevity and performance of plastics used in consumer products.
- Nanocomposite Development: Incorporated into nanocomposites to improve mechanical properties and thermal stability, making it suitable for high-performance applications in automotive and aerospace industries.
Case Study 1: Catalytic Activity in Cross-Coupling Reactions
Research demonstrated that this compound significantly enhances the efficiency of palladium-catalyzed cross-coupling reactions. In a study involving the coupling of aryl halides with organoboranes, the compound exhibited superior yield compared to traditional phosphine ligands.
| Reaction Type | Yield (%) | Catalyst Used |
|---|---|---|
| Suzuki Coupling | 95 | Pd/Tris Phosphane |
| Heck Reaction | 90 | Pd/Tris Phosphane |
Case Study 2: Stabilization of Polymeric Materials
In polymer formulations, the addition of this compound was shown to reduce thermal degradation significantly. A comparative study showed that polymers with this phosphane maintained structural integrity at elevated temperatures better than those without it.
| Polymer Type | Degradation Temperature (°C) | Without Phosphane | With Phosphane |
|---|---|---|---|
| Polyethylene | 250 | Yes | No |
| Polystyrene | 230 | Yes | No |
Safety and Environmental Impact
While this compound has shown promising applications, safety assessments are essential to ensure minimal environmental impact. Current studies indicate low toxicity levels, with no significant adverse effects reported at standard usage concentrations.
Mechanism of Action
The mechanism of action of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation.
Comparison with Similar Compounds
Tris(4-tert-butylphenyl) phosphate (CAS 78-33-1)
- Structure : A phosphate ester with three 4-tert-butylphenyl groups attached to a phosphate core.
- Properties : Higher molecular weight (494.6 g/mol) compared to the target phosphane. The absence of ethenyl groups limits conjugation, but the tert-butyl substituents provide steric shielding and thermal stability.
- Applications : Widely used as a flame retardant and plasticizer in polymers .
Tris(2,4-di-tert-butylphenyl) phosphate
Hydramethylnon (CAS 67485-29-4)
- Structure : A hydrazone pesticide with trifluoromethylphenyl and ethenyl substituents.
- The trifluoromethyl groups enhance hydrophobicity and bioactivity .
Substituent Effects
- Ethenyl Linkages: Present in the target phosphane and Hydramethylnon, these groups enable π-conjugation, enhancing electronic delocalization. This property is critical for optoelectronic applications but absent in tert-butyl-substituted phosphates .
- tert-Butyl Groups : Common in all compared compounds, these groups improve solubility, reduce crystallinity, and increase thermal stability. However, ortho-substitution in tris(2,4-di-tert-butylphenyl) phosphate introduces steric constraints that alter reactivity .
Electronic and Steric Properties
| Compound | Core Structure | Conjugation | Steric Bulk | Key Applications |
|---|---|---|---|---|
| Target Phosphane | Phosphane | High | High | OLEDs, catalysis (inferred) |
| Tris(4-tert-butylphenyl) phosphate | Phosphate | Low | Moderate | Flame retardants |
| Tris(2,4-di-tert-butylphenyl) phosphate | Phosphate | Low | Very High | Polymer stabilizers |
| Hydramethylnon | Hydrazone | Moderate | Moderate | Pesticides |
Biological Activity
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane, a phosphane compound, has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique phosphane backbone and multiple phenyl rings substituted with tert-butyl groups. This structure contributes to its lipophilicity and potential interactions with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₉P |
| Molecular Weight | 469.62 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that phosphane compounds can exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). In vitro studies demonstrated that it effectively inhibited cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values ranging from 5 to 10 µM .
Neurotoxicity Studies
In addition to its anticancer properties, the compound has been assessed for neurotoxic effects. A study involving zebrafish larvae exposed to tris(2,4-di-tert-butylphenyl)phosphate (a related compound) revealed significant cardiotoxicity and neurodevelopmental impairments at concentrations as low as 10 μg/L. The study suggested that these effects were mediated through ferroptosis, a form of regulated cell death associated with iron overload and oxidative stress .
Table 2: Summary of Biological Activities
| Activity Type | Effect | IC50/Concentration |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 and PC-3 cells | 5 - 10 µM |
| Neurotoxicity | Cardiotoxicity in zebrafish larvae | 10 μg/L |
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of this compound against human leukemia cell lines. The results indicated a significant decrease in cell viability, with an IC50 value of approximately 3 µM. The study highlighted the compound's ability to target specific signaling pathways involved in cancer progression .
Case Study 2: Developmental Toxicity
Another investigation focused on the developmental toxicity of tris(2,4-di-tert-butylphenyl)phosphate in zebrafish models. The findings showed that exposure led to impaired cardiac morphology and function, as well as behavioral changes indicative of neurodevelopmental disruptions. These results underscore the potential risks associated with environmental exposure to organophosphate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
